Dimethylpyridine-3,5-dicarboxylate hydrochloride Dimethylpyridine-3,5-dicarboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 157226-85-2
VCID: VC7743172
InChI: InChI=1S/C9H9NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h3-5H,1-2H3;1H
SMILES: COC(=O)C1=CC(=CN=C1)C(=O)OC.Cl
Molecular Formula: C9H10ClNO4
Molecular Weight: 231.63

Dimethylpyridine-3,5-dicarboxylate hydrochloride

CAS No.: 157226-85-2

Cat. No.: VC7743172

Molecular Formula: C9H10ClNO4

Molecular Weight: 231.63

* For research use only. Not for human or veterinary use.

Dimethylpyridine-3,5-dicarboxylate hydrochloride - 157226-85-2

Specification

CAS No. 157226-85-2
Molecular Formula C9H10ClNO4
Molecular Weight 231.63
IUPAC Name dimethyl pyridine-3,5-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C9H9NO4.ClH/c1-13-8(11)6-3-7(5-10-4-6)9(12)14-2;/h3-5H,1-2H3;1H
Standard InChI Key PPZFNLGPJXWMMF-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CN=C1)C(=O)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Dimethylpyridine-3,5-dicarboxylate hydrochloride (CAS No. 4591-55-3) is a white to pale-yellow crystalline solid with the molecular formula C₉H₉NO₄·HCl and a molecular weight of 231.63 g/mol . The base compound, dimethyl pyridine-3,5-dicarboxylate, features a pyridine ring substituted with methyl ester groups at the 3- and 5-positions. Protonation of the pyridine nitrogen with hydrochloric acid yields the hydrochloride salt, enhancing its solubility in polar solvents .

Structural Elucidation

The compound’s SMILES notation, COC(=O)C1=CC(=CN=C1)C(=O)OC, confirms the ester functional groups and pyridine backbone . X-ray crystallography of related coordination polymers reveals that the carboxylate groups participate in metal-ligand bonding, as demonstrated in copper(II) complexes where the ligand bridges metal centers via its oxygen atoms .

Physicochemical Properties

Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Dimethylpyridine-3,5-dicarboxylate Hydrochloride

PropertyValueSource
Melting Point84–85 °C
Boiling Point267.6 ± 20.0 °C (Predicted)
Density1.231 ± 0.06 g/cm³ (Predicted)
SolubilityChloroform, Dichloromethane, Methanol
pKa1.16 ± 0.20 (Predicted)
Molecular Weight231.63 g/mol

The low pKa value (1.16) indicates strong acidity, likely attributable to the electron-withdrawing effects of the ester groups, which stabilize the conjugate base . The hydrochloride form exhibits improved solubility in aqueous media compared to the free base, making it suitable for reactions requiring polar solvents .

Synthesis and Production

Hantzsch Dihydropyridine Synthesis

The Hantzsch method is a classical route for synthesizing pyridine derivatives. While originally developed for dihydropyridines, modifications enable the production of dimethylpyridine-3,5-dicarboxylate hydrochloride. A typical procedure involves:

  • Condensation: Reacting acetoacetic ester, formaldehyde, and ammonium acetate in ethanol to form 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate .

  • Oxidation: Treating the dihydro intermediate with an oxidizing agent (e.g., nitric acid) to aromatize the pyridine ring .

  • Salt Formation: Reacting the free base with hydrochloric acid to yield the hydrochloride salt .

Hydrolysis-Esterification Approach

An alternative route starts with diethyl 2,6-dimethylpyridine-3,5-dicarboxylate:

  • Hydrolysis: Basic hydrolysis with potassium hydroxide converts ethyl esters to carboxylic acids .

  • Re-esterification: Treating the dicarboxylic acid with methanol and an acid catalyst (e.g., H₂SO₄) forms the dimethyl ester .

  • Hydrochloride Formation: Adding HCl gas or aqueous HCl to the dimethyl ester yields the final product .

Applications in Research and Industry

Coordination Polymers and Materials Science

The compound’s carboxylate groups enable it to act as a bridging ligand in metal-organic frameworks (MOFs). For example, copper(II) complexes of dimethylpyridine-3,5-dicarboxylate form two-dimensional coordination polymers with distorted square-planar geometries . These materials exhibit potential applications in catalysis and gas storage due to their porous structures .

Pharmaceutical Intermediates

Dimethylpyridine-3,5-dicarboxylate hydrochloride is a precursor to 1,4-dihydropyridines, a class of calcium channel blockers used in antihypertensive drugs . Patent literature describes its utility in synthesizing asymmetric diesters with vasodilatory properties .

Recent Research Findings

Supramolecular Chemistry

Crystallographic studies of copper(II) coordination polymers reveal N–H⋯O hydrogen bonds between pyridinium NH and carboxylate groups, stabilizing a three-dimensional network . This structural insight aids in designing MOFs with tailored porosity .

Drug Development

Patent US4968832A highlights derivatives of this compound as intermediates in synthesizing dihydropyridine-based antihypertensives . Modifications at the ester groups enhance bioavailability and target specificity .

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